VU534

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

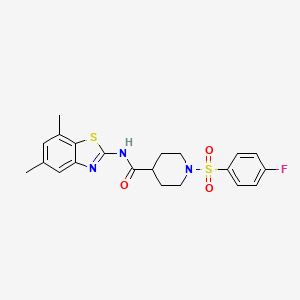

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1-(4-fluorophenyl)sulfonylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22FN3O3S2/c1-13-11-14(2)19-18(12-13)23-21(29-19)24-20(26)15-7-9-25(10-8-15)30(27,28)17-5-3-16(22)4-6-17/h3-6,11-12,15H,7-10H2,1-2H3,(H,23,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLHUIVPGYWWIQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)N=C(S2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22FN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

VU534: A Technical Guide to its Mechanism of Action on NAPE-PLD

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of VU534, a novel small molecule activator of N-acylphosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD). NAPE-PLD is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide.[1][2] This document summarizes the quantitative data, details key experimental protocols, and visualizes the relevant biological and experimental pathways.

Quantitative Data Summary

The following tables summarize the reported quantitative data for this compound and its effects on NAPE-PLD activity.

Table 1: In Vitro Activity of this compound on Recombinant NAPE-PLD

| Enzyme Source | Substrate | Parameter | Value (μM) | 95% Confidence Interval | Maximal Effect (Emax) | 95% Confidence Interval | Reference |

| Mouse NAPE-PLD | PED-A1 | EC50 | 0.30 | - | >2.0-fold | - | [3][4] |

| Human NAPE-PLD | PED-A1 | EC50 | 0.93 | 0.63 to 1.39 | 1.8-fold | 1.8 to 1.9-fold | [3][4] |

| Mouse NAPE-PLD | flame-NAPE | K1/2 (Vehicle) | 12.4 | - | 227 RFU/min (Vmax) | - | [4] |

| Mouse NAPE-PLD | flame-NAPE | K1/2 (this compound) | 5.9 | - | 421 RFU/min (Vmax) | - | [4] |

Table 2: Cellular Activity of this compound

| Cell Line | Substrate | Parameter | Value (μM) | 95% Confidence Interval | Maximal Effect (Emax) | 95% Confidence Interval | Reference |

| RAW264.7 | PED-A1 | EC50 | 6.6 | 2.6 to 11.2 | 1.6-fold | - | [5][6] |

| HepG2 | flame-NAPE | EC50 | 1.5 | 0.6 to 2.8 | 1.6-fold | 1.5 to 1.8-fold | [7] |

Table 3: Off-Target Activity of this compound

| Target | Parameter | Value (μM) | Maximal Inhibition | Reference |

| Soluble Epoxide Hydrolase (sEH) | IC50 | 1.2 | 55% | [3][4] |

| Fatty Acid Amide Hydrolase (FAAH) | - | Weak Inhibition | - | [4] |

Signaling Pathway and Proposed Mechanism of Action

NAPE-PLD is a zinc metallohydrolase that catalyzes the final step in the biosynthesis of NAEs.[2] The process begins with the N-acylation of phosphatidylethanolamine (PE) to form N-acyl-phosphatidylethanolamine (NAPE), which is then hydrolyzed by NAPE-PLD to produce NAEs and phosphatidic acid (PA).[3][4] These NAEs, such as anandamide, oleoylethanolamide (OEA), and palmitoylethanolamide (PEA), act on various receptors to exert their biological effects.[3][4]

This compound acts as a positive allosteric modulator of NAPE-PLD.[4] Michaelis-Menten analysis revealed that this compound decreases the K1/2 and increases the Vmax of NAPE-PLD for its substrate, which is consistent with an allosteric activation mechanism.[4] Competition assays with known inhibitors suggest that this compound binds to a site distinct from the catalytic site.[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Recombinant NAPE-PLD Expression and Purification

Recombinant mouse NAPE-PLD with a C-terminal hexahistidine tag is expressed in E. coli.[4] The protein is then purified from the cell lysate using cobalt affinity beads.[4] A similar protocol is used for the expression and purification of recombinant human NAPE-PLD.[4]

In Vitro Fluorescence-Based NAPE-PLD Activity Assay

This assay utilizes a fluorogenic NAPE-PLD substrate, such as PED-A1 or flame-NAPE.[3][4]

-

Reagents:

-

Recombinant NAPE-PLD

-

Fluorogenic substrate (PED-A1 or flame-NAPE)

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0[8]

-

Test compounds (e.g., this compound) dissolved in DMSO

-

-

Protocol:

-

Recombinant NAPE-PLD is pre-incubated with the test compound or vehicle (DMSO) for a specified time (e.g., 30-60 minutes).

-

The fluorogenic substrate is added to initiate the reaction.

-

The increase in fluorescence, resulting from the cleavage of the substrate by NAPE-PLD, is measured over time using a plate reader.

-

EC50 and Emax values are determined by fitting the concentration-response data to a nonlinear regression model.[3][4]

-

LC/MS-Based NAPE-PLD Activity Assay

This orthogonal assay provides a more direct measure of NAPE-PLD activity by quantifying the formation of a specific NAE product from its corresponding NAPE substrate.[3][4]

-

Reagents:

-

Recombinant NAPE-PLD

-

NAPE substrate (e.g., N-oleoyl-phosphatidylethanolamine, NOPE)

-

Test compounds (e.g., this compound)

-

Internal standards for LC/MS analysis (e.g., deuterated OEA)

-

-

Protocol:

-

Recombinant NAPE-PLD is pre-treated with the test compound or vehicle for 30 minutes.[4]

-

The NAPE substrate (e.g., NOPE) is added, and the reaction is incubated for 90 minutes.[4]

-

The reaction is stopped, and lipids are extracted.

-

The levels of the NAE product (e.g., OEA) and the remaining NAPE substrate are quantified by liquid chromatography-mass spectrometry (LC/MS).[4]

-

Enzyme activity is determined by the ratio of product to substrate (e.g., OEA/NOPE).[4]

-

Cell-Based NAPE-PLD Activity Assay

This assay measures the ability of this compound to enhance NAPE-PLD activity in a cellular context.[5][6][7]

-

Cell Lines:

-

Protocol:

-

Cells are plated in multi-well plates.

-

The cells are treated with graded concentrations of the test compound (e.g., this compound) or vehicle.

-

A cell-permeable fluorogenic substrate (e.g., PED-A1 or flame-NAPE) is added.

-

The increase in fluorescence is measured over time.

-

To confirm that the observed activity is NAPE-PLD-dependent, experiments can be repeated in the presence of a known NAPE-PLD inhibitor, such as bithionol.[5][6]

-

Conclusion

This compound is a potent and efficacious small molecule activator of NAPE-PLD. It enhances the enzyme's catalytic activity through an allosteric mechanism. This technical guide provides the foundational knowledge regarding its quantitative effects, the biological context of its target, and the experimental methodologies used to characterize its mechanism of action. This information serves as a valuable resource for researchers and drug development professionals interested in the modulation of the endocannabinoid system and related signaling pathways.

References

- 1. Quantification of anandamide, oleoylethanolamide and palmitoylethanolamide in rodent brain tissue using high performance liquid chromatography-electrospray mass spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. search.library.oregonstate.edu [search.library.oregonstate.edu]

- 3. researchgate.net [researchgate.net]

- 4. Small Molecule Activation of NAPE-PLD Enhances Efferocytosis by Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. Multiple Pathways Involved in the Biosynthesis of Anandamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Selective measurement of NAPE-PLD activity via a PLA1/2-resistant fluorogenic N-acyl-phosphatidylethanolamine analog - PMC [pmc.ncbi.nlm.nih.gov]

The NAPE-PLD Activator VU534: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU534 is a potent small-molecule activator of N-acyl-phosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD), a key enzyme in the biosynthesis of N-acylethanolamines (NAEs). NAEs are a class of bioactive lipids, including the endocannabinoid anandamide, with crucial roles in various physiological processes. Reduced NAPE-PLD activity has been linked to cardiometabolic diseases, making it a promising therapeutic target. This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, relevant signaling pathways, and detailed experimental protocols for its characterization.

Chemical Structure and Properties of this compound

This compound is a benzothiazole phenylsulfonyl-piperidine carboxamide derivative. Its chemical identity is well-defined, providing a solid foundation for its use as a chemical probe in research and drug development.

Chemical Name (IUPAC): N-(5,7-dimethylbenzo[d]thiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide[1]

SMILES: CC1=CC(C)=C2SC(NC(C3CCN(S(=O)(C4=CC=C(C=C4)F)=O)CC3)=O)=NC2=C1[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₂FN₃O₃S₂ | [1][2] |

| Molecular Weight | 447.55 g/mol | [1][2] |

| CAS Number | 923509-20-0 | [2] |

| Appearance | White to off-white solid | [2] |

Mechanism of Action and Biological Activity

This compound functions as a direct activator of NAPE-PLD, enhancing the enzyme's catalytic efficiency. This leads to an increased production of NAEs from their N-acyl-phosphatidylethanolamine precursors.

NAPE-PLD Activation

This compound has been shown to be a potent activator of both mouse and human NAPE-PLD. Mechanistic studies have revealed that this compound lowers the half-maximal activation concentration (K₁/₂) and increases the maximal velocity (Vmax) of NAPE-PLD, indicating that it enhances both substrate binding and catalytic turnover.[1]

Off-Target Activity

It is important to note that this compound also exhibits inhibitory activity against fatty acid amide hydrolase (FAAH) and soluble epoxide hydrolase (sEH) at higher concentrations.[2] This dual activity should be considered when interpreting experimental results.

Table 2: In Vitro Activity of this compound

| Target | Activity | Value (µM) | Cell Lines / Conditions | Reference |

| NAPE-PLD | EC₅₀ (Activation) | 0.30 | Recombinant mouse NAPE-PLD | [2] |

| NAPE-PLD | EC₅₀ (Activation) | 1.5 | HepG2 cells | [2] |

| FAAH | IC₅₀ (Inhibition) | 1.2 | Not specified | [2] |

| sEH | IC₅₀ (Inhibition) | 1.2 | Not specified | [2] |

| Cytotoxicity | Minimal | up to 30 | HepG2 and Raw264.7 cells (24h) | [2] |

NAPE-PLD Signaling Pathway

The activation of NAPE-PLD by this compound initiates a signaling cascade with significant downstream effects, particularly in the context of cardiometabolic health. The primary consequence is the increased biosynthesis of NAEs, which then act on various cellular receptors.

Caption: NAPE-PLD signaling pathway activated by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments involving the characterization and application of this compound.

Synthesis of this compound

While a specific, detailed synthesis protocol for this compound is not publicly available, a plausible synthetic route can be derived from the synthesis of analogous N-substituted piperidine-4-carboxamides and thiazole sulfonamides.

Caption: Plausible synthetic workflow for this compound.

General Procedure:

-

Preparation of the Piperidine Moiety: Piperidine-4-carboxylic acid is first protected (e.g., with a Boc group). The protected intermediate is then reacted with 4-fluorophenylsulfonyl chloride in the presence of a base to yield 1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxylic acid.

-

Preparation of the Thiazole Moiety: 2-amino-5,7-dimethylbenzo[d]thiazole is synthesized from the corresponding substituted aniline through a series of reactions typically involving thiocyanation and cyclization.

-

Amide Coupling: The carboxylic acid of the piperidine moiety is activated (e.g., with HATU or EDC/HOBt) and then reacted with the amino group of the thiazole moiety to form the final amide bond, yielding this compound. The product is then purified by chromatography.

In Vitro NAPE-PLD Activity Assay (Fluorogenic)

This assay measures the activity of NAPE-PLD by detecting the fluorescence generated from the hydrolysis of a specific fluorogenic substrate.

Materials:

-

Recombinant mouse or human NAPE-PLD

-

Fluorogenic NAPE-PLD substrate (e.g., PED-A1 or flame-NAPE)

-

This compound stock solution (in DMSO)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

96-well black, clear-bottom microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add the diluted this compound solutions. Include wells with vehicle (DMSO) as a control.

-

Add recombinant NAPE-PLD to each well and incubate for a pre-determined time (e.g., 30 minutes) at 37°C to allow for compound-enzyme interaction.

-

Initiate the reaction by adding the fluorogenic substrate to each well.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 528 nm emission for BODIPY-based substrates) over time (e.g., every 2 minutes for 60 minutes) at 37°C.[3]

-

Calculate the rate of reaction (increase in fluorescence over time) for each concentration of this compound.

-

Plot the reaction rates against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the EC₅₀.

Macrophage Efferocytosis Assay

This assay quantifies the ability of macrophages to engulf apoptotic cells, a process known as efferocytosis, and how it is modulated by this compound.

Materials:

-

Bone marrow-derived macrophages (BMDMs) or other macrophage cell line (e.g., RAW264.7)

-

Target cells for apoptosis (e.g., Jurkat T cells or thymocytes)

-

Apoptosis-inducing agent (e.g., staurosporine or UV irradiation)

-

Fluorescent dye for labeling apoptotic cells (e.g., Calcein AM or pHrodo Red)

-

This compound stock solution (in DMSO)

-

Macrophage culture medium

-

Fluorescence microscope or flow cytometer

Procedure:

-

Preparation of Macrophages: Plate BMDMs in a multi-well plate and allow them to adhere and differentiate for an appropriate time (e.g., 48 hours).[4]

-

Preparation of Apoptotic Cells: a. Label the target cells with a fluorescent dye according to the manufacturer's protocol. b. Induce apoptosis in the labeled cells (e.g., by treating with staurosporine or exposing to UV light). c. Confirm apoptosis using methods such as Annexin V staining.

-

Efferocytosis Assay: a. Treat the plated macrophages with various concentrations of this compound or vehicle (DMSO) for a specified duration (e.g., 6 hours).[5] b. Add the fluorescently labeled apoptotic cells to the macrophage culture at a defined ratio (e.g., 5:1 apoptotic cells to macrophages). c. Co-incubate for a period that allows for significant engulfment (e.g., 1-2 hours).

-

Quantification: a. By Microscopy: Wash the wells to remove non-engulfed apoptotic cells. Visualize the cells under a fluorescence microscope and count the number of macrophages that have engulfed fluorescent apoptotic cells. b. By Flow Cytometry: Lift the macrophages from the plate and analyze them by flow cytometry. The percentage of macrophages that are fluorescent indicates the extent of efferocytosis.[6][7]

-

Data Analysis: Compare the efferocytosis rates in this compound-treated groups to the vehicle control to determine the effect of the compound.

Conclusion

This compound is a valuable pharmacological tool for studying the NAPE-PLD signaling pathway and its role in health and disease. Its ability to activate NAPE-PLD and subsequently enhance efferocytosis highlights its potential as a lead compound for the development of novel therapeutics for cardiometabolic disorders. Researchers utilizing this compound should be mindful of its off-target activities and employ appropriate controls to ensure the validity of their findings. The detailed protocols provided herein serve as a guide for the robust investigation of this compound and its biological effects.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Fluorescence-Based NAPE-PLD Activity Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 4. tabaslab.com [tabaslab.com]

- 5. Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Efferocytosis assay to quantify the engulfment and acidification of apoptotic cells by macrophages using flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

VU534 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical summary of VU534, a novel small molecule activator of N-acyl-phosphatidylethanolamine hydrolyzing phospholipase D (NAPE-PLD). All quantitative data is presented in a structured format for clarity and ease of comparison.

Core Compound Properties

| Property | Value | Source |

| CAS Number | 923509-20-0 | [1][2][3][4][5] |

| Molecular Weight | 447.55 g/mol | [2][6] |

| Molecular Formula | C21H22FN3O3S2 | [2][4][5][7] |

| IUPAC Name | N-(5,7-dimethylbenzo[d]thiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide | [2] |

| Synonyms | VU-534, VU 534, N-(5,7-Dimethyl-2-benzothiazolyl)-1-[(4-fluorophenyl)sulfonyl]-4-piperidinecarboxamide | [2] |

Biological Activity

This compound is a potent and selective allosteric activator of NAPE-PLD with an EC50 of 0.30 μM.[1][3][4][6][7] It has been shown to enhance efferocytosis, the process of removing apoptotic cells, by macrophages.[1][3][4] Notably, this compound also exhibits dual inhibitory activity against fatty acid amide hydrolase (FAAH) and soluble epoxide hydrolase (sEH) with an IC50 of 1.2 μM for sEH.[5][6][7]

Experimental Data

| Cell Line | Assay | Effect | Concentration | Time |

| Raw264.7 | NAPE-PLD Activity | Increased | 3-30 μM | 1 h |

| HepG2 | NAPE-PLD Activity | Increased (EC50 = 1.5 μM) | - | 1 h |

| HepG2 & Raw264.7 | Cytotoxicity | Minimal | up to 30 μM | 24 h |

| Bone-marrow-derived macrophages | Efferocytosis | Significantly enhanced | 10 μM | 6 h |

This data is compiled from in vitro studies.[6]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a general experimental workflow for assessing its activity.

References

- 1. This compound|CAS 923509-20-0|DC Chemicals [dcchemicals.com]

- 2. medkoo.com [medkoo.com]

- 3. This compound | NAPE-PLD activator | Probechem Biochemicals [probechem.com]

- 4. This compound Datasheet DC Chemicals [dcchemicals.com]

- 5. This compound - Immunomart [immunomart.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. ebiohippo.com [ebiohippo.com]

An In-Depth Technical Guide to the Synthesis of VU534

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for VU534, a potent small molecule activator of the N-acyl-phosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD) enzyme. The information presented herein is curated for researchers and professionals in the fields of medicinal chemistry and drug development, offering detailed experimental protocols, structured quantitative data, and visual representations of the synthetic process.

Introduction

This compound, identified as a benzothiazole phenylsulfonyl-piperidine carboxamide, has emerged from high-throughput screening and subsequent lead optimization as a valuable chemical probe for studying the biological functions of NAPE-PLD. This enzyme plays a crucial role in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids involved in various physiological processes. The ability of this compound to activate NAPE-PLD makes it a significant tool for investigating the therapeutic potential of modulating this pathway, particularly in the context of efferocytosis and cardiometabolic diseases. This guide delineates the chemical synthesis of this compound, providing a foundational methodology for its preparation in a laboratory setting.

Synthesis Pathway Overview

The synthesis of this compound is accomplished through a multi-step sequence, commencing with the formation of a key piperidine intermediate followed by coupling with a substituted aminobenzothiazole. The general approach involves standard and robust chemical transformations amenable to medicinal chemistry laboratories.

Caption: General synthetic scheme for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound, based on established protocols for similar amide couplings. Please note that specific yields may vary depending on reaction scale and optimization.

| Step | Starting Materials | Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Product | Yield (%) |

| 1 | Piperidine-4-carboxylic acid | Benzenesulfonyl chloride, NaOH | Water | 2 | 0-25 | 1-(Phenylsulfonyl)piperidine-4-carboxylic acid | ~90 |

| 2 | 1-(Phenylsulfonyl)piperidine-4-carboxylic acid, 5,6-Dimethylbenzo[d]thiazol-2-amine | EDCI, HOBt, Et3N | DMF | 12 | 25 | This compound | 60-70 |

Experimental Protocols

Step 1: Synthesis of 1-(Phenylsulfonyl)piperidine-4-carboxylic acid

Methodology:

-

To a stirred solution of piperidine-4-carboxylic acid (1.0 eq) in aqueous sodium hydroxide (2.0 M, 2.0 eq) at 0 °C, benzenesulfonyl chloride (1.1 eq) is added dropwise.

-

The reaction mixture is allowed to warm to room temperature and stirred for 2 hours.

-

The solution is then acidified to pH 2-3 with concentrated hydrochloric acid, resulting in the precipitation of a white solid.

-

The solid is collected by vacuum filtration, washed with cold water, and dried under vacuum to afford 1-(phenylsulfonyl)piperidine-4-carboxylic acid.

Step 2: Synthesis of this compound (N-(5,6-dimethylbenzo[d]thiazol-2-yl)-1-(phenylsulfonyl)piperidine-4-carboxamide)

Methodology:

-

To a solution of 1-(phenylsulfonyl)piperidine-4-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) are added 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 eq), 1-hydroxybenzotriazole (HOBt, 1.2 eq), and triethylamine (Et3N, 2.5 eq).

-

The mixture is stirred at room temperature for 30 minutes.

-

5,6-Dimethylbenzo[d]thiazol-2-amine (1.0 eq) is then added, and the reaction mixture is stirred at room temperature for 12 hours.

-

Upon completion, the reaction is quenched with water, and the product is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to yield this compound.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: Laboratory workflow for this compound synthesis.

Conclusion

This guide provides a detailed and actionable protocol for the synthesis of this compound. The described pathway utilizes common and reliable chemical reactions, making the compound accessible for further biological investigation. Researchers and drug development professionals can use this information to produce this compound and explore its potential as a modulator of NAPE-PLD in various disease models. Adherence to standard laboratory safety practices is paramount during the execution of these procedures.

The NAPE-PLD Activator VU534: A Technical Guide to its Discovery and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and development of VU534, a potent small molecule activator of N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD). NAPE-PLD is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids with important physiological roles. This document details the discovery of this compound through high-throughput screening, its chemical properties, structure-activity relationships, and its biological activity. Furthermore, it provides detailed experimental protocols for key assays and visualizes the relevant signaling pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology and drug development.

Introduction

N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD) is a zinc metallohydrolase that catalyzes the final step in the biosynthesis of N-acylethanolamines (NAEs) by hydrolyzing N-acyl-phosphatidylethanolamines (NAPEs)[1]. NAEs, such as anandamide and oleoylethanolamide, are a class of lipid signaling molecules involved in diverse physiological processes, including inflammation, appetite, and pain. Recent evidence has highlighted the role of NAPE-PLD in efferocytosis, the process of clearing apoptotic cells, suggesting that activators of this enzyme could have therapeutic potential in various diseases[2][3].

This compound emerged from a high-throughput screening campaign as a potent and selective activator of NAPE-PLD[1][4]. It belongs to a class of benzothiazole phenylsulfonyl-piperidine carboxamides[4]. This guide will delve into the technical details of this compound's discovery, its mechanism of action, and the experimental methodologies used for its characterization.

Discovery and Chemical Properties of this compound

This compound was identified through a high-throughput screen of a chemical library for compounds that could activate recombinant mouse NAPE-PLD[5]. The primary screen utilized a fluorescence-based assay with the fluorogenic NAPE analog, PED-A1[5].

Chemical Structure:

-

IUPAC Name: N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide

-

Molecular Formula: C₂₁H₂₂FN₃O₃S₂

-

Molecular Weight: 447.55 g/mol

-

CAS Number: 923509-20-0

Physicochemical Properties

A comprehensive list of physicochemical properties is crucial for drug development. The following table summarizes the known properties of this compound.

| Property | Value | Reference |

| Molecular Weight | 447.55 g/mol | |

| Molecular Formula | C₂₁H₂₂FN₃O₃S₂ | |

| XLogP3 | 3.7 | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 6 | |

| Rotatable Bond Count | 4 | |

| Exact Mass | 447.10866 | |

| Monoisotopic Mass | 447.10866 | |

| Topological Polar Surface Area | 98.6 Ų | |

| Heavy Atom Count | 30 | |

| Formal Charge | 0 | |

| Complexity | 715 |

Synthesis

A general synthetic route for the benzothiazole phenylsulfonyl-piperidine carboxamide series involves the coupling of a substituted 2-aminobenzothiazole with a 1-(arylsulfonyl)piperidine-4-carboxylic acid derivative[6][7].

Biological Activity and Mechanism of Action

This compound is a positive allosteric modulator of NAPE-PLD, enhancing its enzymatic activity[1][4].

Quantitative Data

The following tables summarize the in vitro activity of this compound on mouse and human NAPE-PLD.

Table 1: In Vitro Activity of this compound on Mouse NAPE-PLD

| Parameter | Value | Assay Conditions | Reference |

| EC₅₀ | 0.30 µM | Recombinant mouse NAPE-PLD with PED-A1 substrate | [1][4] |

| Eₘₐₓ | > 2.0-fold increase | Recombinant mouse NAPE-PLD with PED-A1 substrate | [1][4] |

| EC₅₀ | 6.6 µM (95% CI: 2.6 to 11.2 µM) | RAW264.7 cells with PED-A1 substrate | [4][8] |

| Eₘₐₓ | 1.6-fold increase | RAW264.7 cells with PED-A1 substrate | [4][8] |

Table 2: In Vitro Activity of this compound on Human NAPE-PLD

| Parameter | Value | Assay Conditions | Reference |

| EC₅₀ | 0.93 µM (95% CI: 0.63 to 1.39 µM) | Recombinant human NAPE-PLD with PED-A1 substrate | [4][8] |

| Eₘₐₓ | 1.8-fold increase (95% CI: 1.8 to 1.9-fold) | Recombinant human NAPE-PLD with PED-A1 substrate | [4][8] |

Signaling Pathway

NAPE-PLD is a central enzyme in the biosynthesis of NAEs. The activation of NAPE-PLD by this compound leads to an increased production of NAEs, which in turn can modulate various downstream signaling pathways, including the enhancement of efferocytosis by macrophages.

Caption: NAPE-PLD Signaling Pathway Activated by this compound.

Structure-Activity Relationship (SAR)

Preliminary SAR studies on the benzothiazole phenylsulfonyl-piperidine carboxamide series have revealed key structural features for NAPE-PLD activation. The presence of a para-fluoro group on the phenylsulfonyl moiety and dimethyl substitution on the benzothiazole ring, as seen in this compound, are associated with high potency[4].

Table 3: Preliminary SAR of Benzothiazole Phenylsulfonyl-Piperidine Carboxamides

| Compound | R¹ (Benzothiazole) | R² (Phenylsulfonyl) | EC₅₀ (µM, mouse) | Eₘₐₓ (mouse) |

| This compound | 5,7-dimethyl | 4-fluoro | 0.30 | >2.0 |

| VU533 | 5,7-dimethyl | 4-fluoro | 0.30 | >2.0 |

| VU233 | Unsubstituted | Unsubstituted | Inactive | <1.2 |

Off-Target Activity

This compound has been evaluated for off-target activity against fatty acid amide hydrolase (FAAH) and soluble epoxide hydrolase (sEH). It was found to be a dual inhibitor of FAAH and sEH with an IC₅₀ of 1.2 µM for sEH[1].

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound.

High-Throughput Screening (HTS) for NAPE-PLD Activators

The discovery of this compound was enabled by a fluorescence-based HTS assay.

Caption: High-Throughput Screening Workflow for NAPE-PLD Activators.

Protocol:

-

Assay Principle: The assay utilizes the fluorogenic substrate PED-A1, which is internally quenched. Upon hydrolysis by NAPE-PLD, a highly fluorescent product is released, leading to an increase in fluorescence intensity[5].

-

Reagents:

-

Recombinant mouse NAPE-PLD

-

PED-A1 (N-(2,4-dinitrophenyl)-L-α-phosphatidylethanolamine, 1-BODIPY-FL-C5)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.05% BSA)

-

Compound library dissolved in DMSO

-

-

Procedure:

-

Dispense recombinant NAPE-PLD into a 384-well plate.

-

Add compounds from the library to a final concentration of 10 µM.

-

Pre-incubate the enzyme and compounds for 15 minutes at room temperature.

-

Initiate the reaction by adding PED-A1 substrate.

-

Measure the fluorescence intensity (excitation ~485 nm, emission ~520 nm) over time using a plate reader.

-

Calculate the rate of reaction and determine the B-score for each compound to identify activators[5].

-

In Vitro NAPE-PLD Activity Assay (LC/MS-based)

An orthogonal LC/MS-based assay can be used to confirm the activity of this compound.

Protocol:

-

Assay Principle: This assay directly measures the formation of the NAE product from a NAPE substrate using liquid chromatography-mass spectrometry.

-

Reagents:

-

Recombinant mouse or human NAPE-PLD

-

N-oleoyl-phosphatidylethanolamine (NOPE) as substrate

-

This compound or other test compounds

-

Assay buffer

-

Internal standard (e.g., deuterated NAE)

-

-

Procedure:

-

Pre-incubate recombinant NAPE-PLD with this compound or vehicle for 30 minutes.

-

Initiate the reaction by adding NOPE substrate.

-

Incubate for a defined period (e.g., 90 minutes) at 37°C.

-

Stop the reaction by adding an organic solvent (e.g., methanol) containing an internal standard.

-

Centrifuge to pellet the protein.

-

Analyze the supernatant by LC-MS to quantify the amount of the NAE product (oleoylethanolamide, OEA) and the remaining substrate (NOPE)[9].

-

Macrophage Efferocytosis Assay

This assay assesses the ability of this compound to enhance the engulfment of apoptotic cells by macrophages.

Protocol:

-

Assay Principle: Macrophages are treated with this compound, and their ability to phagocytose fluorescently labeled apoptotic cells is quantified.

-

Reagents:

-

Macrophage cell line (e.g., RAW264.7) or primary bone marrow-derived macrophages (BMDMs)

-

Jurkat T cells (or other suitable cell line to induce apoptosis)

-

This compound

-

Calcein AM (for labeling apoptotic cells)

-

Staurosporine or UV irradiation (to induce apoptosis)

-

Culture medium

-

-

Procedure:

-

Preparation of Apoptotic Cells:

-

Induce apoptosis in Jurkat cells by treating with staurosporine or exposing to UV irradiation[10][11].

-

Label the apoptotic cells with Calcein AM according to the manufacturer's protocol. Calcein AM is a non-fluorescent, cell-permeant dye that becomes fluorescent upon hydrolysis by intracellular esterases in live cells. Although the cells are apoptotic, they initially retain sufficient esterase activity for labeling[10].

-

-

Efferocytosis Assay:

-

Plate macrophages in a multi-well plate and allow them to adhere.

-

Treat the macrophages with various concentrations of this compound or vehicle for a specified time (e.g., 1 hour).

-

Add the Calcein AM-labeled apoptotic cells to the macrophage culture at a defined ratio (e.g., 5:1 apoptotic cells to macrophages).

-

Co-incubate for a period to allow for phagocytosis (e.g., 1-2 hours)[10][11].

-

-

Quantification:

-

Wash the wells to remove non-engulfed apoptotic cells.

-

Quantify the efferocytosis by either:

-

-

Conclusion

This compound is a valuable pharmacological tool for studying the function of NAPE-PLD. Its discovery as a potent activator of this enzyme has opened new avenues for investigating the role of NAEs in health and disease, particularly in the context of efferocytosis and its therapeutic implications. This technical guide provides a detailed resource for researchers interested in utilizing this compound in their studies, offering insights into its discovery, biological activity, and the experimental protocols necessary for its characterization. Further research into the in vivo efficacy and safety profile of this compound and its analogs is warranted to explore their full therapeutic potential.

References

- 1. Small Molecule Activation of NAPE-PLD Enhances Efferocytosis by Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Small Molecule Activation of NAPE-PLD Enhances Efferocytosis by Macrophages (2023), Zarrow J. | AcademicGPT, tlooto [tlooto.com]

- 4. Small Molecule Activation of NAPE-PLD Enhances Efferocytosis by Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Inactivation of N-Acyl Phosphatidylethanolamine Phospholipase D Reveals Multiple Mechanisms for the Biosynthesis of Endocannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tabaslab.com [tabaslab.com]

- 11. Quantification of Efferocytosis by Single-cell Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Efferocytosis assay to quantify the engulfment and acidification of apoptotic cells by macrophages using flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubcompare.ai [pubcompare.ai]

Pharmacological Profile of VU534: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU534 is a potent, small-molecule positive allosteric modulator of N-acyl-phosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD). As a member of the benzothiazole phenylsulfonyl-piperidine carboxamide series, this compound has been identified as a valuable chemical probe for studying the biological roles of NAPE-PLD. This enzyme is critical for the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids that includes palmitoylethanolamide (PEA) and oleoylethanolamide (OEA). By enhancing NAPE-PLD activity, this compound promotes the production of NAEs, which subsequently modulates downstream cellular processes, most notably enhancing efferocytosis in macrophages. This document provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, in vitro potency, selectivity, and the experimental methodologies used for its characterization.

Introduction

NAPE-PLD is a zinc metallohydrolase that catalyzes the final step in the formation of N-acylethanolamines (NAEs), a class of lipid signaling molecules.[1][2] These molecules are involved in a wide array of physiological processes, and dysregulation of the NAPE-PLD pathway has been implicated in cardiometabolic and inflammatory diseases.[1][2] Small-molecule activators of NAPE-PLD, therefore, represent potential therapeutic agents and critical research tools. This compound emerged from a high-throughput screening campaign as one of the most potent activators of NAPE-PLD from a series of benzothiazole phenylsulfonyl-piperidine carboxamides.[3][4] Its utility as a chemical probe is underscored by its ability to potentiate NAPE-PLD activity in both recombinant enzyme and cellular assays.[3][5]

Mechanism of Action

This compound functions as a positive allosteric modulator of NAPE-PLD.[3] This was determined by observations that its activation of the enzyme is dependent on the presence of the NAPE-PLD protein. The primary downstream effect of this compound-mediated NAPE-PLD activation is an increase in the production of NAEs and phosphatidic acid from N-acyl-phosphatidylethanolamines (NAPEs).[4] The resulting NAEs, such as PEA, can then activate various receptors, including PPARα, GPR119, and GPR55, to initiate signaling cascades that enhance cellular processes like efferocytosis—the clearing of apoptotic cells by phagocytes such as macrophages.[3][4]

Signaling Pathway and Experimental Workflow

The mechanism of this compound and its subsequent effect on efferocytosis can be visualized through the following signaling pathway.

The discovery and validation of this compound followed a standard drug discovery workflow, beginning with a large-scale screen to identify initial hits.

References

- 1. researchgate.net [researchgate.net]

- 2. Small Molecule Activation of NAPE-PLD Enhances Efferocytosis by Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Small Molecule Activation of NAPE-PLD Enhances Efferocytosis by Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

VU534: A Technical Whitepaper on its Dual Inhibitory Action on Fatty Acid Amide Hydrolase (FAAH) and Soluble Epoxide Hydrolase (sEH)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

VU534 has been identified primarily as a small molecule activator of N-acyl-phosphatidylethanolamine hydrolyzing phospholipase D (NAPE-PLD). However, recent investigations into its off-target effects have revealed a noteworthy dual inhibitory activity against two key enzymes in lipid signaling: Fatty Acid Amide Hydrolase (FAAH) and soluble Epoxide Hydrolase (sEH). This dual inhibition presents a compelling polypharmacological profile with potential therapeutic applications in pain and inflammation. This document provides a comprehensive technical overview of this compound's dual inhibitory action, presenting key quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.

Introduction: The Rationale for Dual FAAH and sEH Inhibition

Fatty Acid Amide Hydrolase (FAAH) and soluble Epoxide Hydrolase (sEH) are critical enzymes that regulate the levels of endogenous bioactive lipids involved in a multitude of physiological processes, including pain, inflammation, and mood.

-

FAAH is the primary enzyme responsible for the degradation of N-acylethanolamines (NAEs), a class of signaling lipids that includes the endocannabinoid anandamide (AEA). Inhibition of FAAH leads to an accumulation of AEA and other NAEs, which in turn potentiates their analgesic, anti-inflammatory, and anxiolytic effects through cannabinoid receptor-dependent and -independent pathways.

-

sEH metabolizes epoxyeicosatrienoic acids (EETs), which are anti-inflammatory and analgesic lipid mediators. By hydrolyzing EETs to their less active diol counterparts, sEH diminishes their beneficial effects. Inhibition of sEH, therefore, stabilizes and increases the levels of EETs, promoting the resolution of inflammation and pain.

The simultaneous inhibition of both FAAH and sEH offers a synergistic approach to modulating lipid signaling for therapeutic benefit. This dual-pronged strategy can potentially lead to enhanced efficacy, a broader spectrum of activity, and a reduced risk of side effects compared to single-target agents.

This compound: From NAPE-PLD Activator to Dual FAAH/sEH Inhibitor

This compound was initially characterized as a potent activator of NAPE-PLD, an enzyme that produces NAEs. During its development and characterization, its off-target activities were explored, leading to the discovery of its inhibitory effects on FAAH and sEH.

Chemical Structure

Chemical Name: N-(5,7-dimethylbenzo[d]thiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide

CAS Number: 923509-20-0

Molecular Formula: C₂₁H₂₂FN₃O₃S₂

Molecular Weight: 447.55 g/mol

Quantitative Data: In Vitro Inhibition of FAAH and sEH by this compound

The inhibitory activity of this compound against FAAH and sEH has been quantified in vitro. The following table summarizes the available data.

| Target Enzyme | Parameter | Value (µM) |

| Soluble Epoxide Hydrolase (sEH) | IC₅₀ | 1.2 |

| Fatty Acid Amide Hydrolase (FAAH) | IC₅₀ | ~10 |

Note: The IC₅₀ for FAAH is an approximation based on graphical data from the primary literature, which shows significant inhibition at 10 µM.

Signaling Pathways

The following diagrams illustrate the signaling pathways of FAAH and sEH and the points of intervention by a dual inhibitor like this compound.

Caption: Signaling pathways of FAAH and sEH, and the inhibitory action of this compound.

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments used to characterize the inhibitory activity of this compound on FAAH and sEH.

FAAH Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against FAAH.

Principle: The assay measures the enzymatic activity of FAAH by monitoring the hydrolysis of a fluorogenic substrate. The reduction in substrate hydrolysis in the presence of an inhibitor is used to calculate the IC₅₀.

Materials:

-

Recombinant human FAAH

-

FAAH substrate (e.g., N-(6-methoxypyridin-3-yl)octanamide)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 9.0, with 0.1% BSA)

-

This compound stock solution (in DMSO)

-

384-well microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

Add a fixed concentration of recombinant human FAAH to each well of the microplate.

-

Add the serially diluted this compound or vehicle (DMSO) to the wells and pre-incubate for a specified time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the FAAH substrate to each well.

-

Monitor the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths.

-

Calculate the rate of reaction for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

sEH Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against sEH.

Principle: This assay quantifies sEH activity by measuring the hydrolysis of a specific fluorogenic substrate. The IC₅₀ is determined by measuring the reduction in enzyme activity at various concentrations of the inhibitor.

Materials:

-

Recombinant human sEH

-

sEH substrate (e.g., cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate)

-

Assay buffer (e.g., 100 mM sodium phosphate, pH 7.4)

-

This compound stock solution (in DMSO)

-

384-well microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

Add a fixed concentration of recombinant human sEH to the wells of the microplate.

-

Add the various concentrations of this compound or vehicle control (DMSO) to the wells.

-

Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 30°C).

-

Start the reaction by adding the sEH fluorogenic substrate.

-

Measure the fluorescence intensity at regular intervals to determine the reaction rate.

-

Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

-

Generate a dose-response curve by plotting percent inhibition versus the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.

Caption: General experimental workflow for determining the IC₅₀ of this compound.

Discussion and Future Directions

The discovery of this compound's dual inhibitory activity against FAAH and sEH, albeit modest, opens up new avenues for research. While its primary role as a NAPE-PLD activator is well-established, this off-target profile warrants further investigation.

Key Considerations:

-

Potency: The micromolar inhibitory concentrations for both FAAH and sEH suggest that this compound is not as potent as other dedicated dual inhibitors. However, its unique polypharmacology, combining NAPE-PLD activation with FAAH/sEH inhibition, may lead to unexpected synergistic effects in vivo.

-

Selectivity: A comprehensive selectivity panel against a broader range of hydrolases and other related enzymes would be beneficial to fully understand the pharmacological profile of this compound.

-

In Vivo Relevance: The current data is limited to in vitro assays. In vivo studies are necessary to determine if the observed dual inhibition translates to meaningful physiological effects on pain and inflammation models. Pharmacokinetic and pharmacodynamic studies would be crucial to establish the relationship between drug exposure and target engagement in a whole-animal system.

-

Structure-Activity Relationship (SAR): The chemical scaffold of this compound could serve as a starting point for the design of more potent and selective dual FAAH/sEH inhibitors. medicinal chemistry efforts could focus on modifications that enhance the affinity for the active sites of these two enzymes while potentially modulating its NAPE-PLD activity.

Conclusion

This compound presents a unique pharmacological profile as a NAPE-PLD activator with concomitant, though modest, dual inhibitory activity against FAAH and sEH. This technical guide provides the foundational data and methodologies for researchers interested in exploring this compound further. While more potent dual FAAH/sEH inhibitors exist, the distinct polypharmacology of this compound makes it a valuable tool for investigating the intricate interplay between these lipid signaling pathways. Future research should focus on in vivo validation and medicinal chemistry efforts to optimize its dual inhibitory potential for the development of novel therapeutics for pain and inflammatory disorders.

The Role of VU534 in Enhancing Efferocytosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Efferocytosis, the process of removing apoptotic cells, is a fundamental component of tissue homeostasis and the resolution of inflammation. Impaired efferocytosis is implicated in the pathogenesis of numerous chronic inflammatory diseases, including atherosclerosis. The enzyme N-acyl-phosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD) has emerged as a key regulator of this process. This technical guide provides an in-depth overview of the role of VU534, a small molecule activator of NAPE-PLD, in enhancing efferocytosis by macrophages.

This compound: A Novel Activator of NAPE-PLD

This compound is a novel small molecule that has been identified as a potent activator of NAPE-PLD[1][2]. It belongs to a series of benzothiazole phenylsulfonyl-piperidine carboxamides[1]. The activation of NAPE-PLD by this compound leads to an increase in the production of N-acylethanolamines (NAEs), such as palmitoylethanolamide (PEA) and oleoylethanolamide (OEA)[1][2]. These bioactive lipids are known to modulate various physiological processes, including inflammation and efferocytosis[1][2].

Quantitative Data on this compound Activity

The following tables summarize the quantitative data regarding the activity of this compound on NAPE-PLD and its subsequent effect on macrophage efferocytosis, as reported in the primary literature[1][3][4].

Table 1: In Vitro Activity of this compound on Recombinant NAPE-PLD [1][3][4]

| Species | EC50 (μM) | 95% Confidence Interval (μM) | Emax (fold activation) | 95% Confidence Interval (Emax) |

| Mouse | 0.30 | N/A | >2.0 | N/A |

| Human | 0.93 | 0.63 to 1.39 | 1.8 | 1.8 to 1.9 |

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. Emax (Maximum effect) is the maximal response that can be produced by the drug.

Table 2: Activity of this compound in Cell-Based Assays [1][5]

| Cell Line | Assay | EC50 (μM) | 95% Confidence Interval (μM) | Emax (fold activation) | 95% Confidence Interval (Emax) |

| RAW264.7 (mouse macrophage) | NAPE-PLD Activity | 6.6 | 2.6 to 11.2 | 1.6 | N/A |

| HepG2 (human liver carcinoma) | NAPE-PLD Activity | 1.5 | 0.6 to 2.8 | 1.6 | 1.5 to 1.8 |

Table 3: Effect of this compound on Macrophage Efferocytosis [1]

| Macrophage Type | Treatment | Efferocytosis Enhancement |

| Wild-Type Bone Marrow-Derived Macrophages (BMDM) | 10 μM this compound | Significantly increased |

| Napepld-/- Bone Marrow-Derived Macrophages (BMDM) | 10 μM this compound | No significant effect |

Signaling Pathway of this compound-Enhanced Efferocytosis

This compound enhances efferocytosis through the activation of NAPE-PLD. The proposed signaling pathway is as follows:

-

This compound Activates NAPE-PLD: this compound acts as a positive allosteric modulator of NAPE-PLD, increasing its enzymatic activity[1].

-

Increased NAE Production: Activated NAPE-PLD hydrolyzes N-acyl-phosphatidylethanolamines (NAPEs) to produce N-acylethanolamines (NAEs), such as PEA and OEA, and phosphatidic acid[1][2].

-

NAE Signaling: NAEs then act on various receptors, including peroxisome proliferator-activated receptor alpha (PPARα) and G protein-coupled receptor 55 (GPR55)[1][2].

-

Enhanced Efferocytosis: The activation of these downstream signaling pathways in macrophages leads to an enhanced capacity for efferocytosis[1][2]. This may involve the upregulation of efferocytosis receptors like MerTK[1].

Caption: Signaling pathway of this compound-enhanced efferocytosis.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature on this compound and efferocytosis.

In Vitro NAPE-PLD Activity Assay

This protocol is adapted from the methods used to assess the direct effect of this compound on NAPE-PLD activity[1].

-

Reagents:

-

Recombinant mouse or human NAPE-PLD.

-

Fluorescent NAPE substrate (e.g., PED-A1).

-

Assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 5 mM CaCl2, 0.005% Tween-20).

-

This compound and control compounds dissolved in DMSO.

-

-

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

In a 384-well plate, add recombinant NAPE-PLD to each well.

-

Add the diluted this compound or vehicle control (DMSO) to the wells.

-

Incubate for a specified time (e.g., 15 minutes) at room temperature.

-

Initiate the enzymatic reaction by adding the fluorescent NAPE substrate.

-

Monitor the increase in fluorescence over time using a plate reader.

-

Calculate the rate of reaction and normalize to the vehicle control.

-

Determine EC50 and Emax values by fitting the data to a four-parameter logistic curve.

-

Macrophage Efferocytosis Assay

This protocol describes a common method to quantify the engulfment of apoptotic cells by macrophages, as influenced by this compound[1][6][7][8].

-

Cell Preparation:

-

Macrophages: Culture bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW264.7) in appropriate media.

-

Apoptotic Cells: Induce apoptosis in a suitable cell line (e.g., Jurkat T cells) by UV irradiation or treatment with an apoptosis-inducing agent (e.g., staurosporine). Label the apoptotic cells with a fluorescent dye (e.g., pHrodo Red or CFSE).

-

-

Efferocytosis Assay:

-

Plate macrophages in a multi-well plate and allow them to adhere.

-

Treat the macrophages with this compound or vehicle control for a specified duration (e.g., 6 hours).

-

Add the fluorescently labeled apoptotic cells to the macrophage culture at a defined ratio (e.g., 5:1 apoptotic cells to macrophages).

-

Co-incubate for a period to allow for efferocytosis (e.g., 1-2 hours).

-

Wash the wells vigorously with cold PBS to remove non-engulfed apoptotic cells.

-

Quantify efferocytosis using one of the following methods:

-

Microscopy: Image the cells using a fluorescence microscope and count the number of macrophages that have engulfed fluorescent apoptotic cells. The efferocytosis index can be calculated as (number of macrophages with engulfed cells / total number of macrophages) x 100.

-

Flow Cytometry: Detach the macrophages and analyze by flow cytometry to quantify the percentage of fluorescently positive macrophages.

-

-

-

Data Analysis:

-

Compare the efferocytosis index or percentage of fluorescent macrophages between this compound-treated and vehicle-treated groups.

-

Caption: General experimental workflow for macrophage efferocytosis assay.

Conclusion

This compound represents a promising pharmacological tool for studying the role of NAPE-PLD in efferocytosis and may hold therapeutic potential for diseases characterized by impaired apoptotic cell clearance. Its ability to enhance macrophage-mediated efferocytosis in a NAPE-PLD-dependent manner highlights this pathway as a viable target for drug discovery efforts aimed at promoting the resolution of inflammation. Further research is warranted to fully elucidate the downstream signaling mechanisms and to evaluate the in vivo efficacy of this compound and similar NAPE-PLD activators.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Small Molecule Activation of NAPE-PLD Enhances Efferocytosis by Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small Molecule Activation of NAPE-PLD Enhances Efferocytosis by Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. In vitro Assessment of Efferocytic Capacity of Human Macrophages Using Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tabaslab.com [tabaslab.com]

- 8. Efferocytosis assay to quantify the engulfment and acidification of apoptotic cells by macrophages using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Diacylglycerol Lipase Inhibition by VU0360534 on N-acylethanolamine Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth analysis of the current scientific understanding of the effects of the diacylglycerol lipase (DAGL) inhibitor, VU0360534, on the biosynthesis of N-acylethanolamines (NAEs). A comprehensive review of the literature reveals that the primary role of DAGL is the synthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG). NAEs, a class of bioactive lipids including the endocannabinoid anandamide, are synthesized through distinct and separate biochemical pathways. Consequently, a direct enzymatic effect of VU0360534 on NAE biosynthesis is not anticipated.

A thorough search of published literature yielded no studies that have directly quantified N-acylethanolamine levels following the administration of VU0360534. However, research on other DAGL inhibitors presents a conflicting and nuanced picture. This guide will detail the established biosynthetic pathways of NAEs, present the available data on the effects of other DAGL inhibitors on NAE levels, and provide comprehensive experimental protocols for the quantification of these lipid mediators.

Distinct Biosynthetic Pathways: 2-AG versus N-acylethanolamines

The endocannabinoid system relies on two primary signaling lipids: 2-arachidonoylglycerol (2-AG) and anandamide (N-arachidonoylethanolamine, AEA). Their production is tightly regulated by separate enzymatic cascades.

1.1. Biosynthesis of 2-Arachidonoylglycerol (2-AG)

The synthesis of 2-AG is primarily initiated by the activation of G-protein coupled receptors, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC) to generate diacylglycerol (DAG). Subsequently, diacylglycerol lipase (DAGL) hydrolyzes DAG to produce 2-AG. There are two main isoforms of DAGL: DAGLα and DAGLβ. VU0360534 is a known inhibitor of these enzymes.

1.2. Biosynthesis of N-acylethanolamines (NAEs)

NAE biosynthesis is a multi-step process that begins with the N-acylation of phosphatidylethanolamine (PE) to form N-acyl-phosphatidylethanolamine (NAPE). This initial step is catalyzed by N-acyltransferases (NATs). Subsequently, NAPE is hydrolyzed to generate NAEs through two primary pathways:

-

NAPE-PLD-Dependent Pathway: The most direct route involves the hydrolysis of NAPE by N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD) to directly yield NAEs.[1][2][3]

-

NAPE-PLD-Independent Pathways: Several alternative routes exist that do not require NAPE-PLD.[2][4] These multi-step pathways involve other enzymes such as α/β-hydrolase domain-containing 4 (ABHD4) and glycerophosphodiesterases (GDEs) to convert NAPE into NAEs.[4]

The clear separation of these biosynthetic pathways underscores why direct inhibition of DAGL by VU0360534 is not expected to directly impact the enzymatic production of NAEs.

Quantitative Data on DAGL Inhibitors and NAE Levels

As previously stated, no direct quantitative data on the effect of VU0360534 on NAE biosynthesis has been published. However, studies on other DAGL inhibitors provide some insight, albeit with conflicting results.

| Inhibitor | Target(s) | Experimental System | Measured NAE | Effect on NAE Levels | Reference |

| DO34 | Dual DAGLα/β inhibitor | Mouse whole brain (in vivo) | Anandamide (AEA) | ~42% decrease | [5] |

| LEI105 | Dual DAGLα/β inhibitor | Neuro2A cells (in vitro) | Anandamide (AEA) | No effect | [6] |

These divergent findings highlight the complexity of the endocannabinoid system and suggest that the effects of DAGL inhibition on NAE levels may be cell-type specific, dependent on the specific inhibitor used, or influenced by indirect regulatory cross-talk between the 2-AG and NAE pathways.[3]

Signaling Pathways and Experimental Workflows

N-acylethanolamine Biosynthesis Pathways

The following diagrams illustrate the key enzymatic steps in NAE biosynthesis.

References

- 1. From Classical to Alternative Pathways of 2-Arachidonoylglycerol Synthesis: AlterAGs at the Crossroad of Endocannabinoid and Lysophospholipid Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acetaminophen inhibits diacylglycerol lipase synthesis of 2-arachidonoyl glycerol: Implications for nociception - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Modulation of the Endocannabinoids N-Arachidonoylethanolamine (AEA) and 2-Arachidonoylglycerol (2-AG) on Executive Functions in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cannabigerol - Wikipedia [en.wikipedia.org]

- 5. Investigation of Diacylglycerol Lipase Alpha Inhibition in the Mouse Lipopolysaccharide Inflammatory Pain Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A highly selective, reversible inhibitor identified by comparative chemoproteomics modulates diacylglycerol lipase activity in neurons - PMC [pmc.ncbi.nlm.nih.gov]

Probing the Structure-Activity Relationship of VU534: A Guide to NAPE-PLD Activation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of VU534, a novel small molecule activator of N-acylphosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD). NAPE-PLD is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids involved in diverse physiological processes, including the regulation of inflammation and efferocytosis. The discovery of this compound and its analogs presents a promising avenue for the development of therapeutics targeting conditions associated with impaired NAE signaling.

This document summarizes the quantitative data from key studies, details the experimental protocols used to evaluate these compounds, and provides visual representations of the relevant biological pathways and experimental workflows.

Quantitative SAR Data

The following table summarizes the in vitro activity of a series of benzothiazole phenylsulfonyl-piperidine carboxamide (BT-PSP) analogs, including this compound, in activating mouse NAPE-PLD. The data is extracted from the primary literature and presented to facilitate comparison and analysis of the structure-activity relationships.[1]

| Compound ID | Substitutions on Phenylsulfonyl Ring | Substitutions on Benzothiazole Ring | EC50 (µM) for mouse Nape-pld | Emax (% activation) for mouse Nape-pld |

| This compound | 4-F | 5,7-di-Me | 0.30 | >200 |

| VU533 | 4-F | 6-Cl | 0.30 | >200 |

| Analog 3 | 4-Cl | 6-Cl | 0.45 | >170 |

| Analog 4 | 4-Me | 6-Cl | 0.55 | >170 |

| Analog 5 | 3-F | 6-Cl | 0.60 | >170 |

| Analog 6 | H | 6-Cl | 0.70 | >170 |

| Analog 7 | 2-F | 6-Cl | 0.80 | >170 |

| Analog 8 | 4-F | 6-F | 0.90 | >170 |

| Analog 9 | 4-F | H | 1.0 | >170 |

| Analog 10 | 4-F | 6-OMe | 1.1 | >170 |

| Analog 11 | 3,4-di-F | 6-Cl | 1.1 | >170 |

| Analog 12 | 4-CF3 | 6-Cl | 2.5 | >170 |

| Analog 13 | 4-F | 5-CF3 | 3.0 | >170 |

| Analog 14 | 4-F | 4,6-di-F | 4.5 | >170 |

| Analog 15 | 4-F | 6-t-Bu | 5.0 | >170 |

| VU212 | 4-F | 6-NO2 | 8.0 | <160 |

| VU205 | 4-F | 6-NH2 | Inactive | <120 |

| VU233 | 4-F | 6-OH | Inactive | <120 |

Note: Emax values are relative to the vehicle control.

Data for the lead compounds on human NAPE-PLD is also available:

-

This compound: EC50 = 0.93 µM, Emax = 1.8-fold activation

-

VU533: EC50 = 0.20 µM, Emax = 1.9-fold activation

Structure-Activity Relationship Analysis

The SAR data reveals several key insights into the structural requirements for NAPE-PLD activation by this series of compounds:

-

Phenylsulfonyl Ring Substitution: A small, electron-withdrawing substituent at the para-position of the phenylsulfonyl ring appears to be crucial for potent activity. The 4-fluoro (this compound, VU533) and 4-chloro analogs show high potency. Moving the fluorine to the meta or ortho position, or replacing it with a larger or electron-donating group, generally leads to a decrease in activity.

-

Benzothiazole Ring Substitution: The substitutions on the benzothiazole ring are also critical for activity.

-

Small, lipophilic groups at the 6-position, such as chloro (VU533) or fluoro, are well-tolerated.

-

The 5,7-dimethyl substitution (this compound) also results in high potency.

-

Introduction of a bulky t-butyl group or a strongly electron-withdrawing nitro group (VU212) reduces efficacy.

-

Polar, hydrogen-bonding groups like amino (VU205) or hydroxyl (VU233) at the 6-position lead to a complete loss of activity, highlighting the importance of a hydrophobic pocket in the binding site.

-

Experimental Protocols

Recombinant NAPE-PLD Activity Assay

A key experiment to determine the potency and efficacy of the this compound series is the in vitro NAPE-PLD activity assay.

Methodology:

-

Enzyme Source: Recombinant mouse or human NAPE-PLD is purified.

-

Substrate: A fluorogenic substrate, such as PED-A1, is used. The cleavage of this substrate by NAPE-PLD results in an increase in fluorescence.

-

Assay Conditions:

-

The assay is typically performed in a 384-well plate format.

-

The reaction buffer contains a suitable detergent (e.g., Triton X-100) to maintain the solubility and activity of the membrane-associated enzyme.

-

A range of concentrations of the test compounds (e.g., this compound and its analogs) are pre-incubated with the enzyme.

-

The reaction is initiated by the addition of the fluorogenic substrate.

-

-

Data Acquisition: The fluorescence intensity is measured over time using a plate reader.

-

Data Analysis: The initial rate of the reaction is calculated from the linear phase of the fluorescence curve. The data is then normalized to a vehicle control and fitted to a four-parameter logistic equation to determine the EC50 and Emax values.

Cellular NAPE-PLD Activity Assay

To confirm the activity of the compounds in a cellular context, a whole-cell NAPE-PLD activity assay is employed.

Methodology:

-

Cell Line: A suitable cell line, such as RAW264.7 macrophages, is used.

-

Compound Treatment: Cells are treated with various concentrations of the test compounds for a defined period.

-

Cell Lysis: The cells are lysed to release the intracellular contents, including NAPE-PLD.

-

Activity Measurement: The NAPE-PLD activity in the cell lysate is measured using the same fluorogenic substrate and detection method as in the recombinant enzyme assay.

-

Data Analysis: The results are normalized to the total protein concentration in the lysate, and the EC50 and Emax values are calculated.

Visualizations

NAPE-PLD Signaling Pathway in Efferocytosis

The following diagram illustrates the role of NAPE-PLD in the process of efferocytosis, the clearance of apoptotic cells by phagocytes such as macrophages.

References

Methodological & Application

Application Notes and Protocols for VU534, a Novel NAPE-PLD Activator

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro experimental protocols for characterizing VU534, a small molecule activator of N-acyl-phosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD). This compound has been identified as a valuable tool compound for investigating the role of NAPE-PLD in various physiological processes, including the regulation of efferocytosis.[1][2][3]

Introduction

NAPE-PLD is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide and the anti-inflammatory lipid mediator palmitoylethanolamide (PEA).[4][5] By activating NAPE-PLD, this compound enhances the production of NAEs, which in turn can modulate various downstream signaling pathways. Notably, this compound has been shown to enhance the process of efferocytosis, the clearance of apoptotic cells by phagocytes such as macrophages.[1][2][3] These protocols detail the in vitro assays necessary to characterize the activity and functional effects of this compound.

Data Presentation

Table 1: In Vitro Activity of this compound and Related Compounds

| Compound | Target | Assay Type | Cell Line/System | EC50 (µM) | Emax (fold activation) | Reference |

| This compound | Mouse NAPE-PLD | Recombinant Enzyme Assay | Recombinant mouse Nape-pld | 0.30 | >2.0 | [1][6] |

| This compound | Human NAPE-PLD | Recombinant Enzyme Assay | Recombinant human NAPE-PLD | - | Concentration-dependent increase | [3][6] |

| This compound | Mouse NAPE-PLD | Cell-based Activity Assay | RAW264.7 macrophages | 6.6 | 1.6 | [7] |

| VU533 | Mouse NAPE-PLD | Recombinant Enzyme Assay | Recombinant mouse Nape-pld | 0.30 | >2.0 | [1][6] |

| VU533 | Mouse NAPE-PLD | Cell-based Activity Assay | RAW264.7 macrophages | 2.5 | 2.2 | [7] |

| VU233 | Mouse NAPE-PLD | Cell-based Activity Assay | RAW264.7 macrophages | - | No significant effect | [7] |

Signaling Pathway

Caption: this compound signaling pathway leading to enhanced efferocytosis.

Experimental Protocols

NAPE-PLD Enzyme Activity Assay (Fluorescence-based)

This protocol is adapted from a high-throughput screening-compatible fluorescence-based assay and is suitable for measuring the direct effect of this compound on NAPE-PLD activity.[8]

Materials:

-

HEK293T cells overexpressing NAPE-PLD

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Fluorescence-quenched substrate (e.g., PED6)

-

This compound and control compounds

-

96-well black, flat-bottom plates

-

Plate reader with fluorescence capabilities (excitation/emission ~485/520 nm)

Procedure:

-

Preparation of NAPE-PLD expressing cell lysates:

-

Culture HEK293T cells and transfect with a NAPE-PLD expression vector.

-

After 48-72 hours, harvest the cells and prepare membrane fractions by homogenization and ultracentrifugation.

-

Determine the protein concentration of the membrane fraction.

-

-

Assay Setup:

-

Prepare a serial dilution of this compound and control compounds in DMSO.

-

In a 96-well plate, add 79 µL of assay buffer per well.

-

Add 1 µL of the compound dilution (or DMSO for vehicle control) to the respective wells.

-

Add 10 µL of the diluted NAPE-PLD membrane lysate (final concentration ~0.04 mg/mL) to each well.[8]

-

Include control wells with mock-transfected cell lysates.

-

-

Incubation and Measurement:

-

Pre-incubate the plate for 30 minutes at 37°C.[8]

-

Initiate the reaction by adding 10 µL of the fluorescent NAPE-PLD substrate.

-

Immediately place the plate in a pre-warmed (37°C) plate reader.

-

Measure the fluorescence intensity every 2 minutes for 60 minutes.

-

-

Data Analysis:

-

Subtract the background fluorescence from the mock-transfected controls.

-

Calculate the rate of substrate hydrolysis (slope of the linear portion of the fluorescence curve).

-

Normalize the activity to the vehicle control and plot the concentration-response curve for this compound to determine EC50 and Emax values.

-

In Vitro Efferocytosis Assay

This protocol describes a flow cytometry-based method to assess the effect of this compound on the ability of macrophages to engulf apoptotic cells.[9][10][11]

Materials:

-

Macrophage cell line (e.g., RAW264.7) or primary bone marrow-derived macrophages (BMDMs)

-

Target cells for apoptosis induction (e.g., Jurkat T cells)

-

Cell labeling dyes (e.g., CFSE for macrophages, pHrodo Red for apoptotic cells)

-

Apoptosis-inducing agent (e.g., staurosporine or UV irradiation)

-

This compound and control compounds

-

Flow cytometer

Procedure:

-

Preparation of Macrophages:

-

Plate macrophages in a 24-well plate and allow them to adhere and differentiate (if using primary cells).

-

Label the macrophages with CFSE according to the manufacturer's protocol.

-

Pre-treat the macrophages with various concentrations of this compound or vehicle control for a specified time (e.g., 1-4 hours).

-

-

Preparation of Apoptotic Cells:

-

Induce apoptosis in the target cells (e.g., Jurkat cells) by treating with staurosporine (1 µM for 3 hours) or UV irradiation.

-

Confirm apoptosis using an annexin V/propidium iodide staining kit.

-

Label the apoptotic cells with a pH-sensitive dye like pHrodo Red, which fluoresces in the acidic environment of the phagosome.

-

-

Co-culture and Efferocytosis:

-

Add the labeled apoptotic cells to the pre-treated macrophages at a ratio of approximately 3:1 (apoptotic cells:macrophages).

-

Co-culture for 1-2 hours at 37°C to allow for phagocytosis.

-

-

Sample Preparation and Flow Cytometry:

-

Gently wash the wells with cold PBS to remove non-engulfed apoptotic cells.

-

Detach the macrophages using a non-enzymatic cell dissociation solution.

-

Analyze the cells by flow cytometry.

-

-

Data Analysis:

-

Gate on the CFSE-positive macrophage population.

-

Within the macrophage gate, quantify the percentage of cells that are also positive for pHrodo Red. This represents the percentage of macrophages that have engulfed apoptotic cells.

-

Compare the efferocytosis rates between this compound-treated and control groups.

-

Experimental Workflow Diagrams

Caption: Workflow for the NAPE-PLD fluorescence-based activity assay.

Caption: Workflow for the in vitro efferocytosis assay.

References

- 1. Small Molecule Activation of NAPE-PLD Enhances Efferocytosis by Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small Molecule Activation of NAPE-PLD Enhances Efferocytosis by Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Assay of NAPE-PLD Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijsr.net [ijsr.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]